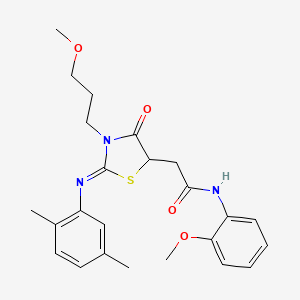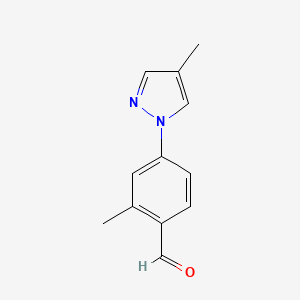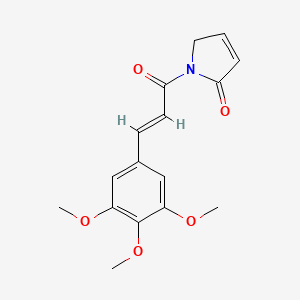
2-(3-Amino-4-methylphenyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group and a cyclohexanone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4-methylphenylboronic acid with cyclohexanone under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity .
化学反应分析
Types of Reactions
2-(3-Amino-4-methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Amino-4-methylphenyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-(3-Amino-4-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexanone ring can participate in various chemical reactions, altering the activity of enzymes and other proteins .
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler compound with a similar cyclohexanone ring but lacking the amino and methyl groups.
2-(3-Amino-4-methylphenyl)cyclohexan-1-ol: A related compound with an alcohol group instead of a ketone group.
2-(3-Amino-4-methylphenyl)cyclohexan-1-amine: A similar compound with an amine group instead of a ketone group.
Uniqueness
2-(3-Amino-4-methylphenyl)cyclohexan-1-one is unique due to the presence of both an amino group and a cyclohexanone ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-(3-amino-4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11H,2-5,14H2,1H3 |
InChI 键 |
VAOACCYXHPWTFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CCCCC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)

![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)

![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)


![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)



